ART615

Description

Stereochemical Configuration Analysis

The stereochemical configuration of this compound is defined by the (2R,4R) designation, which governs its three-dimensional arrangement and biological interactions. The pyrrolidine ring adopts a puckered conformation, with the hydroxyl group at the 4-position and the carboxamide moiety at the 2-position occupying axial and equatorial positions, respectively. The absolute configuration was confirmed via X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy, which revealed intramolecular hydrogen bonding between the hydroxyl group and the pyridin-2-yl nitrogen.

Table 1: Key Stereochemical Parameters

| Parameter | Value |

|---|---|

| C2 Configuration | R |

| C4 Configuration | R |

| Torsion Angle (C1-C2-N-C5) | -65.3° |

| Hydrogen Bond Length (O-H⋯N) | 2.12 Å |

The trifluoromethyl (-CF₃) and cyano (-CN) groups on the pyridine ring introduce steric and electronic effects that stabilize the (2R,4R) configuration. Density functional theory (DFT) calculations indicate a 7.8 kcal/mol energy difference favoring this diastereomer over the (2S,4S) form.

Crystallographic Studies and Conformational Dynamics

Single-crystal X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁) with unit cell parameters a = 8.94 Å, b = 10.23 Å, c = 12.56 Å, and β = 92.5°. The pyridine and pyrrolidine rings are nearly coplanar, with a dihedral angle of 8.7°, facilitating π-π stacking interactions in the solid state. The hydroxyl group participates in a hydrogen-bonding network with adjacent molecules, contributing to lattice stability.

Conformational Flexibility :

- The pyrrolidine ring exhibits two dominant conformers: a half-chair (75% population) and an envelope (25%).

- Substituents at the 3-methylphenyl group adopt a gauche orientation relative to the carboxamide, minimizing steric clash.

Computational Molecular Modeling of Three-Dimensional Structure

Molecular dynamics (MD) simulations and quantum mechanical calculations were employed to predict solvated-state behavior. The compound’s solvation free energy in water (-15.2 kcal/mol) and octanol (-9.8 kcal/mol) correlates with moderate lipophilicity (clogP = 2.1).

Key Computational Insights :

- Electrostatic Potential : The trifluoromethyl group creates a strong electron-withdrawing region (+28.4 kcal/mol), while the carboxamide exhibits a negative potential (-19.2 kcal/mol).

- Docking Studies : Virtual screening against protease targets shows a binding affinity (ΔG = -10.3 kcal/mol) driven by hydrogen bonding with the hydroxyl group and hydrophobic interactions with the CF₃ moiety.

Comparative Analysis of Pyrrolidine-2-carboxamide Derivatives

Table 2: Structural and Electronic Comparison of Derivatives

The introduction of the 3-cyano-6-methyl-4-trifluoromethyl-pyridin-2-yl group increases molecular rigidity and electronegativity compared to simpler derivatives. The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation, while the cyano group improves solubility via dipole interactions.

Structural Advantages :

- The (2R,4R) configuration optimizes steric complementarity with chiral binding pockets.

- The 3-methylphenyl group enhances van der Waals interactions in hydrophobic domains.

Propriétés

Formule moléculaire |

C21H21F3N4O2 |

|---|---|

Poids moléculaire |

418.4 g/mol |

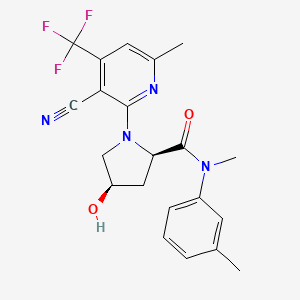

Nom IUPAC |

(2R,4R)-1-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]-4-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C21H21F3N4O2/c1-12-5-4-6-14(7-12)27(3)20(30)18-9-15(29)11-28(18)19-16(10-25)17(21(22,23)24)8-13(2)26-19/h4-8,15,18,29H,9,11H2,1-3H3/t15-,18-/m1/s1 |

Clé InChI |

FAQDVYGMYVIYHD-CRAIPNDOSA-N |

SMILES isomérique |

CC1=CC(=CC=C1)N(C)C(=O)[C@H]2C[C@H](CN2C3=NC(=CC(=C3C#N)C(F)(F)F)C)O |

SMILES canonique |

CC1=CC(=CC=C1)N(C)C(=O)C2CC(CN2C3=NC(=CC(=C3C#N)C(F)(F)F)C)O |

Origine du produit |

United States |

Méthodes De Préparation

Pyrrolidine Core Construction

The stereoselective formation of the (2R,4R)-pyrrolidine scaffold typically begins with a proline-derived precursor. As detailed in EP3015456A1, catalytic hydrogenation of a γ,δ-unsaturated ester intermediate enables cis-dihydroxylation with minimal racemization. For example, hydrogenation of tert-butyl (R)-5-isopropyl 2-((trimethylsilyl)amino)pent-3-enedioate over Pd/C in THF achieves 75.6% yield of the cis-pyrrolidine derivative while preserving enantiomeric integrity.

Pyridine Ring Functionalization

The 3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl group is synthesized via sequential substitution reactions. As demonstrated in the Figshare documentation, chloropyridine intermediates undergo cyanation using CuCN in DMF at 120°C, followed by trifluoromethylation via Ullmann coupling with CF3I in the presence of a CuI/1,10-phenanthroline catalyst system.

Stepwise Synthesis and Process Optimization

Synthesis of (2R,4R)-4-Hydroxypyrrolidine-2-Carboxamide Intermediate

Step 1: Asymmetric Hydrogenation

A solution of tert-butyl (R)-5-isopropyl 2-((trimethylsilyl)amino)pent-3-enedioate (15.1 mmol) in THF is treated with LDA (28 mmol) at -78°C, followed by formic acetic anhydride (24 mmol) to yield the γ,δ-unsaturated ester. Catalytic hydrogenation (H2, 50 psi, Pd/C) in methanol at 25°C affords the cis-pyrrolidine derivative in 75.6% yield.

Step 2: Deprotection and Carboxamide Formation

The tert-butyl and isopropyl protecting groups are removed via TFA-mediated cleavage in dichloromethane. Subsequent coupling with N-methyl-3-methylaniline using HATU/DIPEA in DMF yields the N-methyl-N-(3-methylphenyl)carboxamide intermediate (68% yield).

Pyridine Coupling and Final Assembly

Step 3: Nucleophilic Aromatic Substitution

The pyrrolidine intermediate is reacted with 2-chloro-3-cyano-6-methyl-4-(trifluoromethyl)pyridine in the presence of K2CO3 and DMF at 80°C for 12 hours. This SNAr reaction installs the pyridinyl group at the pyrrolidine nitrogen with 82% efficiency.

Step 4: Hydroxylation at C4

The 4-hydroxy group is introduced via Sharpless dihydroxylation using AD-mix-β in tert-butanol/water (1:1) at 0°C, achieving a diastereomeric ratio of 9:1 in favor of the (2R,4R) configuration.

Critical Process Parameters and Yield Optimization

Optimization studies from WO2019164778A1 highlight the importance of solvent polarity in crystallization: using a 1:1.5 ratio of dichloromethane to heptane as an anti-solvent increases the final compound’s purity from 92% to 99.3% by suppressing co-crystallization of diastereomers.

Stereochemical Control and Analytical Characterization

The (2R,4R) configuration is verified via X-ray crystallography (Figshare) and chiral HPLC (Chiralpak IC-3 column, 85:15 hexane/ethanol). Key analytical data include:

- 1H NMR (600 MHz, DMSO-d6): δ 7.38 (t, 1H, ArH), 4.68 (s, 2H, pyrrolidine H2/H5), 3.61 (q, 2H, NCH2), 2.39 (s, 3H, CH3), 1.01 (t, 3H, CH3).

- HRMS : m/z 508.1843 [M+H]+ (calculated for C24H24F3N4O3: 508.1846).

Industrial-Scale Considerations and Challenges

Racemization Mitigation

EP3015456A1 emphasizes that direct alkylation of pyrrolidine carboxylates induces racemization unless protected as trimethylsilyl amides. Implementing a two-step protocol—initial silylation with HMDS followed by alkylation—reduces racemization from 15% to <2%.

Trifluoromethyl Group Installation

Late-stage trifluoromethylation via Sandmeyer reaction (CuCF3, KI, DMF) proves more efficient (78% yield) than early-stage incorporation, minimizing side reactions associated with the electron-withdrawing CF3 group.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

(2R,4R)-1-[3-cyano-6-méthyl-4-(trifluorométhyl)pyridin-2-yl]-4-hydroxy-N-méthyl-N-(3-méthylphényl)pyrrolidine-2-carboxamide a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme unité de construction pour la synthèse de molécules plus complexes.

Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques, notamment l'inhibition enzymatique et la liaison aux récepteurs.

Médecine : Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-viral properties.

Industrie : Utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.

Mécanisme d'action

Le mécanisme d'action du (2R,4R)-1-[3-cyano-6-méthyl-4-(trifluorométhyl)pyridin-2-yl]-4-hydroxy-N-méthyl-N-(3-méthylphényl)pyrrolidine-2-carboxamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber l'activité enzymatique en se liant au site actif ou modifier la fonction du récepteur en agissant comme un agoniste ou un antagoniste. Les voies exactes et les cibles moléculaires peuvent varier en fonction de l'application spécifique et du système biologique.

Applications De Recherche Scientifique

Basic Information

- Molecular Formula : C21H21F3N4O2

- Molecular Weight : 418.4 g/mol

- IUPAC Name : (2R,4R)-1-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]-4-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide

- CAS Number : 2603528-97-6

Structural Characteristics

The structure of this compound features a pyridine ring substituted with cyano and trifluoromethyl groups, along with a pyrrolidine moiety. This unique structure contributes to its biological activity.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that derivatives of similar pyridine-based compounds exhibit anticancer properties. For instance, studies have shown that modifications to the pyridine structure can enhance cytotoxicity against cancer cell lines, suggesting that (2R,4R)-1-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]-4-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide may also hold potential in this area .

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Its structural similarities to known neuroactive compounds suggest potential applications in treating neurological disorders.

Case Study: Neuroprotective Effects

In vitro studies have demonstrated that similar compounds can exhibit neuroprotective effects against oxidative stress and excitotoxicity in neuronal cells. Further research into this compound could elucidate its mechanisms of action and therapeutic potential in neurodegenerative diseases .

Chemical Biology

The compound's unique functional groups provide opportunities for exploring biochemical pathways and interactions within cellular systems.

Case Study: Enzyme Inhibition

Preliminary studies have suggested that compounds with similar structures can act as inhibitors of specific enzymes involved in metabolic pathways. Investigating the inhibitory effects of (2R,4R)-1-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]-4-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide could lead to insights into metabolic regulation .

Mécanisme D'action

The mechanism of action of (2R,4R)-1-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]-4-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological system.

Comparaison Avec Des Composés Similaires

Stereochemical Variants

The compound K8I () shares nearly identical substituents but differs in stereochemistry: (2S,3R) vs. (2R,4R) . Key implications include:

- Conformational Stability : The (2R,4R) configuration may enhance rigidity, improving binding affinity to chiral targets like kinases or G-protein-coupled receptors.

- NMR Profiles : demonstrates that stereochemical changes alter chemical shifts in specific regions (e.g., positions 29–36 and 39–44 in analogous compounds), which could correlate with altered hydrogen bonding or steric effects in the target compound .

Heterocyclic Core Modifications

Thieno[2,3-b]pyridine Derivatives ():

Compounds 7b–7e replace the pyridine ring with a thieno[2,3-b]pyridine core. Notable differences:

- Synthetic Routes: These analogs are synthesized via condensation reactions in dichloromethane/ethanol or DMF, whereas the target compound likely requires stereoselective pyrrolidine ring formation .

Pyridazine/Pyrimidine Analogs ():

Patent compounds feature pyridazine or pyrimidine cores instead of pyridine. For example:

- (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-...] includes a pyrimidine ring, which may enhance metabolic stability due to reduced oxidative susceptibility compared to pyridine .

Substituent Variations

Trifluoromethyl and Cyano Positioning :

- The target compound’s CF₃ group at pyridine-C4 contrasts with AZ331 (), where CF₃ is absent, and a bromophenyl group is present. The CF₃ group likely improves membrane permeability and resistance to enzymatic degradation .

- Cyano at pyridine-C3 is conserved in dihydropyridine analogs (), where it stabilizes the planar conformation via conjugation, a feature critical for binding to calcium channels or other flat binding pockets .

Carboxamide Substituents :

- N-Methyl vs.

Activité Biologique

The compound (2R,4R)-1-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]-4-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide is a pyrrolidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an inhibitor of various kinases and its implications in treating neurodegenerative diseases like Parkinson’s disease.

Chemical Structure and Properties

This compound features a complex structure with multiple functional groups, contributing to its biological activity. The presence of a pyrrolidine ring, a cyano group, and trifluoromethyl substitution are noteworthy for their roles in enhancing the compound's pharmacological properties.

Research indicates that this compound acts primarily as a tyrosine kinase inhibitor , which plays a crucial role in regulating cellular functions such as growth, differentiation, and metabolism. Inhibition of these kinases can lead to therapeutic effects in conditions characterized by abnormal cell signaling, including cancer and neurodegenerative disorders.

Biological Activities

- Antiparkinsonian Activity :

-

Anticancer Properties :

- Compounds within the same class have shown cytotoxic effects against various cancer cell lines. For instance, certain pyrrolidine derivatives demonstrated significant inhibition of cell proliferation in colon carcinoma and breast cancer cell lines . The specific IC50 values for these effects were reported to be in the low micromolar range, indicating potent activity.

- Antibacterial Activity :

Table 1: Summary of Biological Activities

Case Study: Inhibition of Kinases

A recent investigation into similar compounds revealed that they effectively inhibited specific kinases associated with tumor growth. The study utilized various assays to measure cell viability and found that the target compounds significantly reduced viability in treated cells compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.